![molecular formula C31H32N2O6 B12382904 (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of a spirocyclic system, a benzyl group, and a trimethoxyphenyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaza compound and an oxirane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be synthesized through an aldol condensation reaction involving an aromatic aldehyde and an enolate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the prop-2-en-1-one moiety could yield a saturated ketone.
科学研究应用
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may have biological activity and could be investigated for its potential as a therapeutic agent.
Medicine: The compound could be explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could modulate receptor activity by binding to receptor sites on cell membranes.
Modulation of Signaling Pathways: The compound could influence cellular signaling pathways by interacting with key proteins or nucleic acids.
相似化合物的比较
Similar Compounds
(E)-3-[4-(4-methoxyphenyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A similar compound with a methoxy group instead of the benzyl group.
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one: A similar compound with a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its spirocyclic system and the combination of functional groups, which may confer unique chemical and biological properties.
属性
分子式 |
C31H32N2O6 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C31H32N2O6/c1-36-27-17-25(18-28(37-2)29(27)38-3)26(34)14-11-22-9-12-24(13-10-22)30(35)33-16-15-32(31(33)20-39-21-31)19-23-7-5-4-6-8-23/h4-14,17-18H,15-16,19-21H2,1-3H3/b14-11+ |
InChI 键 |
JVDABCHLQNLAEA-SDNWHVSQSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



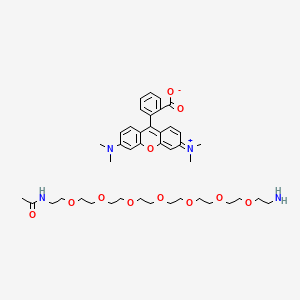

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
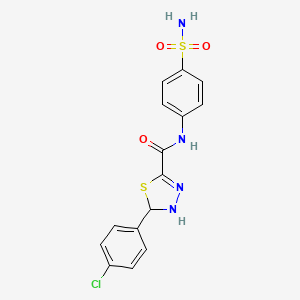

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
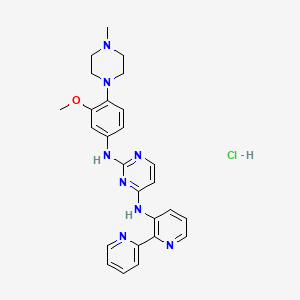
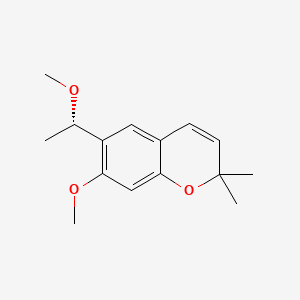
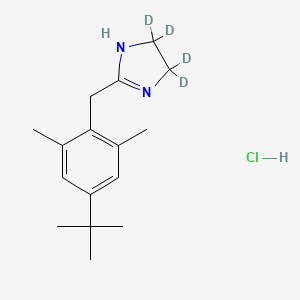

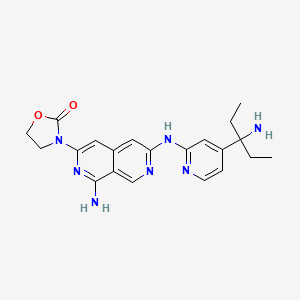
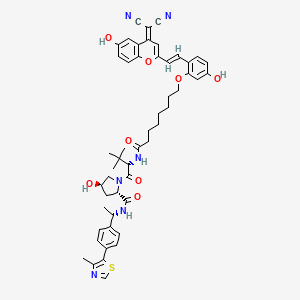
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
